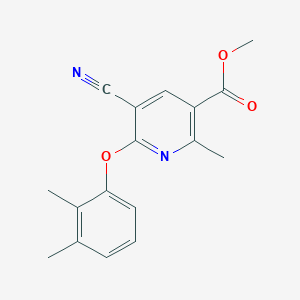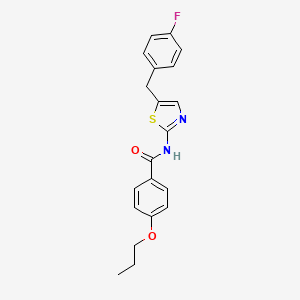
N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide” is a chemical compound that likely contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The presence of a fluorobenzyl group and a propoxybenzamide group suggests that this compound may have unique properties that could be of interest in various fields, such as medicinal chemistry .
Molecular Structure Analysis
Based on similar compounds, this molecule likely has a complex structure with multiple functional groups . The thiazole ring, fluorobenzyl group, and propoxybenzamide group each contribute to the overall structure of the molecule .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, undergo various substitution reactions, and participate in the formation of larger ring systems .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Research indicates that derivatives of fluorobenzamides, including compounds with thiazole structures, possess promising antimicrobial and antifungal properties. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom at specific positions significantly enhances antimicrobial activity, demonstrating the critical role of structural modifications in the pharmacological activity of these compounds (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Several studies have synthesized and evaluated benzothiazole and thiazolidine derivatives for their anticancer properties. These compounds have shown potent cytotoxic activities against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The modifications at specific positions of the benzothiazole scaffold influence the antitumor properties, highlighting the importance of structural diversity in enhancing anticancer activity (Osmaniye et al., 2018).
Anticonvulsant Effects
Research into 4-thiazolidinone derivatives has shown considerable anticonvulsant activity in various models. These compounds, designed with essential functional groups for binding to benzodiazepine receptors and including the 4-thiazolidinone ring as an anticonvulsant pharmacophore, offer a promising avenue for the development of new anticonvulsant agents. Some derivatives have demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting potential for therapeutic application (Faizi et al., 2017).
Radiochemical Synthesis for Diagnostic Imaging
In diagnostic imaging, particularly positron emission tomography (PET), fluorine-substituted compounds like N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([18F]FBEM) have been synthesized for labeling peptides and proteins. This highlights the application of fluorine-substituted benzamides in developing radiotracers for imaging studies, contributing to research in various diseases, including cancer and neurological disorders (Kiesewetter et al., 2011).
Fluorescent and Electrochromic Materials
Thiazolothiazole derivatives, including those with fluorine substitutions, have been explored for their strong blue fluorescence and reversible electrochromic properties. These materials offer potential applications in optoelectronics, electron transfer sensing, and other photochemical applications, showcasing the versatility of fluorobenzamides and their derivatives in materials science (Woodward et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-propoxybenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown The effects would depend on the compound’s targets and mode of action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-11-25-17-9-5-15(6-10-17)19(24)23-20-22-13-18(26-20)12-14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIKTWDTFJTPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2747419.png)
![methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2747420.png)

![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)
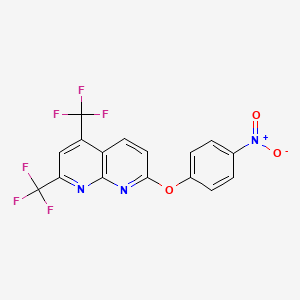
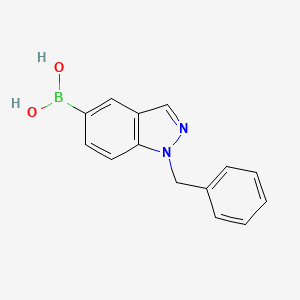
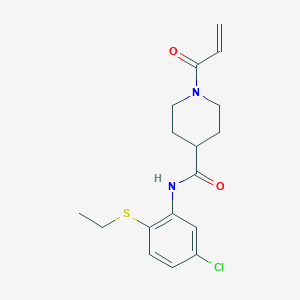
![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
